N-(Pyridin-2-yl)formimidamide

Description

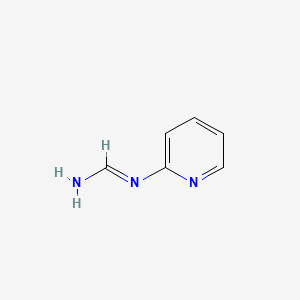

Structure

2D Structure

3D Structure

Properties

CAS No. |

193413-15-9 |

|---|---|

Molecular Formula |

C6H7N3 |

Molecular Weight |

121.143 |

IUPAC Name |

N/'-pyridin-2-ylmethanimidamide |

InChI |

InChI=1S/C6H7N3/c7-5-9-6-3-1-2-4-8-6/h1-5H,(H2,7,8,9) |

InChI Key |

RYPWIZWYEMHJJY-UHFFFAOYSA-N |

SMILES |

C1=CC=NC(=C1)N=CN |

Synonyms |

Methanimidamide, N-2-pyridinyl- (9CI) |

Origin of Product |

United States |

Contextual Significance in Organic Synthesis

In the realm of organic synthesis, N-(Pyridin-2-yl)formimidamide and its derivatives are recognized as important building blocks for the construction of more complex molecular architectures, particularly heterocyclic compounds.

The synthesis of N,N-dimethyl-N'-(pyridin-2-yl)formimidamide can be achieved through the reaction of 2-aminopyridine (B139424) with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). rsc.org This straightforward method provides access to a versatile intermediate. One of the key applications of this compound is in the synthesis of substituted imidazo[1,2-a]pyridines. rsc.org This class of fused heterocyclic compounds is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of pharmacologically active agents. rsc.org The use of this compound chemistry allows for the facile synthesis of these important molecules, often avoiding the need for expensive or harsh reagents and transition metals. rsc.org

The formimidamide moiety can also be a precursor to other functional groups. For example, N-(pyridin-2-yl)imidates can be synthesized from the corresponding N-(pyridin-2-yl)iminonitriles, which are in turn prepared from 2-aminopyridines. mdpi.com These imidates are valuable electrophiles and nucleophiles for further functionalization and the synthesis of various heterocyclic systems. mdpi.com

Role As a Versatile Ligand Precursor

The pyridine (B92270) nitrogen and the imino nitrogens of the formimidamide group in N-(Pyridin-2-yl)formimidamide make it an excellent candidate for use as a ligand in coordination chemistry. It can coordinate to metal centers in various ways, leading to the formation of diverse metal complexes with interesting structural and electronic properties.

Research has shown that N,N-dimethyl-N'-(pyridin-2-yl)formimidamide can act as a ligand in the formation of ruthenium(III) complexes. researchgate.netdntb.gov.ua In a reaction involving RuCl₃ and 2-(tetrazol-1-yl)pyridine (B69947) in N,N-dimethylformamide (DMF), the tetrazole ring decomposes, leading to the in-situ formation of a coordinated N,N-dimethyl-N'-(pyridin-2-yl)formimidamide derivative. researchgate.netdntb.gov.ua This highlights the role of the formimidamide as a stable ligand that can be generated under specific reaction conditions. The resulting complex features the formimidamide acting as a bidentate C,N-chelating ligand.

The coordination capabilities of related formamidine (B1211174) ligands have also been explored with other metals. For instance, N,N'-bis(pyridine-4-yl)formamidine has been used to create coordination polymers with mercury(II). mdpi.com This demonstrates the broader potential of pyridine-containing formamidines and formamidinates to act as versatile building blocks for the construction of supramolecular assemblies and coordination networks. mdpi.com

Overview of Key Research Areas

Direct Synthesis Approaches

Direct synthesis methods aim to construct the this compound scaffold in a single key step from readily available precursors. These approaches are often favored for their atom economy and procedural simplicity.

The condensation of 2-aminopyridines with a suitable formamide (B127407) source represents a fundamental approach to forming the formimidamide linkage. While direct condensation to the parent this compound is a foundational concept, much of the documented research focuses on the synthesis of its N',N'-disubstituted derivatives, such as N,N-Dimethyl-N'-(pyridin-2-yl)formimidamide. These reactions typically involve heating the 2-aminopyridine (B139424) with a formamide equivalent, like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), often under reflux conditions.

A related "one-pot" method has been successfully employed for the synthesis of the intermediate (E)-N-hydroxy-N'-(4-methyl-5-nitropyridin-2-yl)formimidamide from 4-methyl-5-nitropyridine-2-amine, highlighting the adaptability of condensation strategies for creating structurally diverse formimidamide derivatives. researchgate.net The use of N-substituted formamides as reactants with in-situ generated intermediates has also been shown to produce substituted 2-aminopyridines, demonstrating the versatility of formamides in pyridine (B92270) chemistry. dicp.ac.cn

Metal catalysis offers a powerful tool for facilitating otherwise challenging transformations. Ruthenium (Ru) has been identified as an effective catalyst for the condensation of 2-aminopyridine with N,N-dimethylformamide (DMF) to yield a coordinated N,N-dimethyl-N′-(pyridin-2-yl)formimidamide derivative. researchgate.net This transformation occurs under reflux in DMF, particularly in the presence of RuCl₃ and LiCl. researchgate.net

The proposed mechanism for this reaction involves several steps, beginning with the thermal decomposition of a precursor, such as 2-(tetrazol-1-yl)pyridine (B69947), to generate N-(pyridin-2-yl)cyanamide. This is followed by a probable Ru-catalyzed hydrolysis of the cyanamide (B42294) to 2-aminopyridine, utilizing trace water. The final and crucial step is the Ru-assisted condensation of the newly formed 2-aminopyridine with a DMF molecule, leading to the coordinated formimidamide product. researchgate.net A similar transformation has been noted for 2-aminopyrazine (B29847) derivatives using a copper(I) iodide (CuI) catalyst. researchgate.net

Table 1: Key Components in Ru-Assisted Synthesis of Coordinated N,N-dimethyl-N′-(pyridin-2-yl)formimidamide

| Component | Role | Reference |

|---|---|---|

| 2-(tetrazol-1-yl)pyridine | Precursor to 2-aminopyridine | |

| Ruthenium(III) chloride (RuCl₃) | Metal Catalyst | researchgate.net |

| N,N-dimethylformamide (DMF) | Solvent and Formamide Source | researchgate.net |

Condensation Reactions from 2-Aminopyridines and Formamide Sources

Indirect Synthesis Pathways via Precursor Intermediates

Indirect routes involve the multi-step synthesis of the target compound through stable, isolable intermediates. These pathways often provide greater control over the substitution patterns and can lead to a wider range of derivatives.

A notable indirect pathway commences with the reaction of nitrostyrenes and 2-aminopyridines to form N-(pyridin-2-yl)iminonitrile intermediates. mdpi.comresearchgate.net This process has been developed as a facile and green synthetic protocol that utilizes aluminum oxide (Al₂O₃) as a heterogeneous Lewis acid catalyst. mdpi.comresearchgate.net The reaction is typically carried out by stirring the nitrostyrene (B7858105) and 2-aminopyridine in a solvent like 1,2-dichloroethane (B1671644) (DCE) at an elevated temperature (e.g., 80 °C). mdpi.comresearchgate.net This method represents an evolution from previous techniques that required catalysts like cerium(III) trifluoromethanesulfonate (B1224126) in toluene (B28343) at higher temperatures. mdpi.com

Table 2: Optimized Conditions for N-(Pyridin-2-yl)iminonitrile Synthesis

| Parameter | Condition | Reference |

|---|---|---|

| Reactant 1 | Nitrostyrene | mdpi.com |

| Reactant 2 | 2-Aminopyridine | mdpi.com |

| Catalyst | Aluminum Oxide (Al₂O₃) | mdpi.comresearchgate.net |

| Solvent | 1,2-Dichloroethane (DCE) | mdpi.comresearchgate.net |

The N-(pyridin-2-yl)iminonitrile intermediates serve as valuable precursors for the synthesis of N-(pyridin-2-yl)imidates, which are structurally related to formimidamides. mdpi.com This transformation is achieved through a selective and mild synthetic protocol. The α-iminonitriles are efficiently converted into the desired N-(pyridin-2-yl)imidates in the presence of cesium carbonate (Cs₂CO₃) in various alcoholic media. mdpi.comresearchgate.net The reaction proceeds smoothly under ambient conditions (room temperature), demonstrating a high degree of functional group tolerance and providing good to excellent yields of the imidate products. mdpi.comresearchgate.net

A variety of primary and secondary alcohols, including methanol (B129727), ethanol, propanols, and butanol, as well as diols like 1,2- and 1,3-propanediol, have been successfully employed in this conversion, showcasing the versatility of the method. mdpi.comresearchgate.net

Table 3: Transformation of N-(Pyridin-2-yl)iminonitriles to Imidates

| Reagent/Condition | Role | Reference |

|---|---|---|

| N-(Pyridin-2-yl)iminonitrile | Starting Intermediate | mdpi.com |

| Cesium Carbonate (Cs₂CO₃) | Base | mdpi.comresearchgate.net |

| Alcoholic Media (e.g., MeOH, EtOH) | Solvent and Nucleophile | mdpi.comresearchgate.net |

Synthesis from Nitrostyrenes and 2-Aminopyridines via N-(Pyridin-2-yl)iminonitriles

Advanced Synthetic Techniques and Reaction Conditions

The synthesis of this compound and its derivatives has benefited from the adoption of modern synthetic techniques aimed at improving efficiency, selectivity, and environmental sustainability.

Heterogeneous Catalysis : The use of solid-supported catalysts, such as aluminum oxide (Al₂O₃) for the synthesis of iminonitrile precursors, simplifies product purification and catalyst recovery. mdpi.comresearchgate.net This approach aligns with green chemistry principles by minimizing waste.

One-Pot Procedures : The development of "one-pot" or tandem reactions, where multiple transformations occur in a single reaction vessel, enhances operational efficiency. researchgate.net This strategy has been applied to the synthesis of related imidazopyridines and formimidamide derivatives, reducing the need for isolating intermediates. researchgate.netsciencepublishinggroup.com

Microwave-Assisted Synthesis : For related heterocyclic syntheses, microwave irradiation has been shown to accelerate reaction rates, often leading to higher yields in significantly shorter reaction times compared to conventional heating. nih.gov

Green Solvents : Research into alternative reaction media, such as deep eutectic solvents, for the synthesis of related nitrogen heterocycles like imidazo[1,2-a]pyridines, points toward more environmentally benign synthetic routes. sciencepublishinggroup.com

Metal-Organic Frameworks (MOFs) : Bimetallic MOFs, such as Fe₂Ni-BDC, have been demonstrated as highly productive heterogeneous catalysts for related amidation reactions, suggesting their potential applicability in formimidamide synthesis. mdpi.com

These advanced methods underscore a continuous drive towards the development of more sustainable and efficient protocols for the synthesis of this important class of compounds.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. In the synthesis of formamidine (B1211174) derivatives, microwave irradiation provides a significant advantage over conventional heating methods by enabling rapid and uniform heating of the reaction mixture. This often leads to shorter reaction times, cleaner reactions, and higher product purity.

A common approach for synthesizing N,N'-disubstituted formamidines involves the reaction of an amine with an orthoformate ester. acs.org Research has demonstrated that microwave irradiation can drastically reduce the reaction time required for these transformations. For instance, the synthesis of N-aryl and N-heteroaryl formamidines from the corresponding amines and triethyl orthoformate can be achieved in minutes under microwave heating, compared to several hours with conventional methods. acs.orgmdpi.com

In a typical protocol, the amine precursor is mixed with an excess of an orthoformate, such as triethyl orthoformate, and a catalytic amount of acid in a sealed vessel. The mixture is then subjected to microwave irradiation at a controlled temperature. mdpi.com For example, the reaction of 2-amino-3-carbonitrile derivatives with excess triethyl orthoformate and catalytic acetic acid under microwave irradiation at 150 °C was completed in just 20 minutes, affording the corresponding formimidate products in excellent yields (88–95%). mdpi.com This represents a significant improvement over conventional solvothermal methods which require much longer reaction times to achieve comparable yields. mdpi.com

The efficiency of microwave-assisted synthesis is highlighted in the preparation of various heterocyclic compounds where formamidines are key intermediates. nih.gov For example, N'-(2-cyanophenyl)-N,N-dimethylformamidines, when reacted with amines under microwave conditions (160°C for 10 minutes), efficiently yield 4-aminoquinazoline derivatives. nih.gov The reaction of N,N-dimethyl-N'-(pyridin-2-yl)formimidamide with other reagents to form more complex structures, such as bis(imidazopyridines), has also been reported, underscoring the utility of this building block in microwave-assisted protocols. nih.govresearchgate.net

The table below summarizes a comparative study of microwave-assisted versus conventional heating for the synthesis of a formamidine derivative.

| Entry | Method | Temperature (°C) | Time | Yield (%) |

| 1 | Microwave | 140 | 30 min | 71 |

| 2 | Conventional | 120 | 4 h | 93 |

| Table 1: Comparison of Microwave vs. Conventional Synthesis for a Formamidine Derivative. acs.org |

While conventional heating in this specific case ultimately provided a higher yield, the reaction time was eight times longer, demonstrating the significant rate acceleration characteristic of microwave-assisted protocols. acs.org

Heterogeneous Catalysis in Synthesis (e.g., Al₂O₃-mediated, Cs₂CO₃ in alcoholic media)

The use of heterogeneous catalysts is a cornerstone of green chemistry, offering advantages such as simplified product purification, catalyst recyclability, and reduced waste generation. In the synthesis of this compound derivatives, alumina (B75360) (Al₂O₃) and cesium carbonate (Cs₂CO₃) have been employed as effective heterogeneous catalysts.

A notable green synthetic protocol for N-(pyridin-2-yl)imidates involves a two-step process starting from nitrostyrenes and 2-aminopyridines. mdpi.com The first step utilizes neutral alumina (Al₂O₃) as a heterogeneous Lewis acid catalyst for the in situ formation of intermediate α-iminonitriles. mdpi.com This Al₂O₃-mediated reaction proceeds efficiently and selectively. mdpi.com

In the second step, the α-iminonitriles are converted to the desired N-(pyridin-2-yl)imidates in the presence of cesium carbonate (Cs₂CO₃) in various alcoholic media. mdpi.com Cs₂CO₃ acts as a solid base, promoting the reaction under mild, ambient conditions. mdpi.comsamaterials.com This method is not only efficient but also versatile, accommodating a range of alcohols from methanol to butanol, as well as diols like 1,2- and 1,3-propanediol. mdpi.com The use of a solid base simplifies the workup process, as the catalyst can be easily removed by filtration.

The general applicability of alumina-based catalysts in formamidine synthesis is further supported by studies using mesoporous aluminosilicates like Al-MCM-41. researchgate.netbenthamdirect.com These materials have been shown to effectively catalyze the reaction between primary amines and N,N-dimethylformamide dimethylacetal (DMF-DMA) under solvent-free conditions at room temperature, providing excellent yields. researchgate.netbenthamdirect.com The benefits of this approach include the use of a non-toxic, stable, and readily available catalyst. benthamdirect.com

The table below presents the results of optimizing the co-solvent for the transformation of an N-(pyridin-2-yl)benzimidoyl cyanide to the corresponding methyl imidate using Cs₂CO₃.

| Entry | Co-solvent (1:1 with MeOH) | Yield (%) |

| 1 | Dichloromethane (DCM) | 85 |

| 2 | Tetrahydrofuran (THF) | 88 |

| 3 | Acetonitrile (MeCN) | 90 |

| 4 | 1,4-Dioxane | 86 |

| 5 | Toluene | 82 |

| Table 2: Evaluation of Co-solvents for Cs₂CO₃-Mediated Imidate Formation. mdpi.com |

These results indicate that polar aprotic solvents, particularly acetonitrile, can enhance the reaction yield in this heterogeneous system. mdpi.com

Sustainable and Green Chemistry Considerations in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous materials, and improving energy efficiency. labmanager.comsemanticscholar.org The synthesis of this compound and its derivatives has seen significant advancements that align with these principles.

Catalysis: A major focus has been the replacement of homogeneous catalysts with heterogeneous ones. As discussed previously, catalysts like Al₂O₃ and Al-MCM-41 are advantageous because they are often non-toxic, stable, and easily separated from the reaction mixture, allowing for recycling and minimizing waste. mdpi.combenthamdirect.com This avoids the complex purification steps often required to remove soluble catalysts.

Solvent Choice: The selection of reaction solvents is critical. Many traditional syntheses employ hazardous solvents like dimethylformamide (DMF) or chlorinated hydrocarbons. labmanager.com Green chemistry encourages the use of safer alternatives. The Cs₂CO₃-mediated synthesis of N-(pyridin-2-yl)imidates successfully uses alcohols as both reactant and solvent, which are generally considered more environmentally benign than many aprotic polar solvents. mdpi.com Some protocols have even achieved solvent-free conditions, representing an ideal green chemistry scenario. researchgate.netbenthamdirect.com

Atom Economy and Feedstocks: The ideal synthesis maximizes the incorporation of all starting materials into the final product (high atom economy). Furthermore, using renewable or waste feedstocks is a key goal. Research into the reductive functionalization of carbon dioxide (CO₂) with amines to produce formamidines represents a significant step in this direction, utilizing CO₂ as a renewable C1 source. rsc.org

Energy Efficiency: Microwave-assisted synthesis, as detailed in section 2.3.1, contributes to green chemistry by significantly reducing reaction times and, consequently, energy consumption compared to prolonged conventional heating. mdpi.comsemanticscholar.org

Synthetic Optimization and Process Chemistry

Moving a synthetic route from a laboratory-scale discovery to a larger, more robust process requires significant optimization. This field, known as process chemistry, focuses on developing safe, cost-effective, and scalable methods for producing chemical compounds.

For the synthesis of this compound and its derivatives, optimization efforts often target several key areas. One primary goal is to improve reaction yields and reduce the formation of byproducts. This can be achieved by systematically varying reaction parameters such as temperature, reaction time, solvent, and catalyst loading. For example, the development of a synthetic protocol for N-(pyridin-2-yl)imidates involved screening various co-solvents to maximize the yield of the Cs₂CO₃-catalyzed step. mdpi.com

In a multigram-scale synthesis of the drug candidate AZD7648, a key intermediate, (E)-N-hydroxy-N'-(4-methyl-5-nitropyridin-2-yl)formimidamide, was prepared using an optimized "one-pot" method from commercially available materials. chemicalpapers.com Further process optimization involved replacing a building block that led to disubstituted byproducts with one that ensured chemo-selectivity, thereby eliminating the need for chromatographic purification. chemicalpapers.com Additionally, a costly palladium-catalyzed Buchwald-Hartwig reaction was substituted with a more economical and operationally simple SNAr reaction. chemicalpapers.com These strategic changes are hallmarks of efficient process chemistry, leading to a more sustainable and commercially viable synthesis.

The table below outlines the evolution of a synthetic step from an initial discovery to a process-optimized method.

| Parameter | Initial Method | Optimized Process |

| Reaction Type | Buchwald-Hartwig Coupling | Nucleophilic Aromatic Substitution (SNAr) |

| Catalyst | Palladium complex | None (base-mediated) |

| Purification | Silica Chromatography | Crystallization/Filtration |

| Scalability | Low (mg scale) | High (multigram scale) |

| Cost/Sustainability | High cost, metal waste | Lower cost, no metal waste |

| Table 3: Example of Process Optimization in a Synthesis Involving a Pyridinyl Formimidamide Derivative. chemicalpapers.com |

This systematic approach to optimization ensures that the synthesis is not only efficient in the lab but also practical for larger-scale production.

Binding Modes and Chelation Behavior

The structural versatility of this compound ligands is evident in their ability to adopt different coordination modes. The presence of both a pyridine ring nitrogen and formimidamide nitrogen atoms allows for both chelating and monodentate coordination.

The most common coordination mode for this compound and its analogues is as an N,N-bidentate chelating ligand. In this arrangement, the ligand coordinates to a metal center through the nitrogen atom of the pyridine ring and one of the nitrogen atoms of the formimidamide group, forming a stable five-membered chelate ring. lookchem.comnih.gov This mode of coordination has been observed in complexes with various transition metals. For instance, in a palladium(II) complex, the ligand exhibits a classic N,N-chelating coordination via the pyridine ring nitrogen and a nitrogen atom from the formamidine moiety. researchgate.net Similarly, a ruthenium(II) complex also displays this N,N-chelating behavior. researchgate.net The formation of such chelate rings enhances the thermodynamic stability of the resulting metal complexes.

While less common, this compound derivatives can also function as monodentate ligands. In this mode, only one of the available nitrogen donor atoms coordinates to the metal center. An example of this is seen in a ruthenium(II) complex where a related ligand, 2-(tetrazol-1-yl)pyridine, coordinates as a monodentate ligand via a nitrogen atom of the tetrazole ring. researchgate.net The specific nitrogen atom involved in monodentate coordination can vary depending on the steric and electronic factors of both the ligand and the metal precursor.

N,N-Chelating Coordination Modes

Transition Metal Complexation

The ability of this compound systems to coordinate with a wide array of transition metals has led to the synthesis of numerous complexes with diverse geometries and properties.

Complexes of this compound derivatives with late transition metals have been synthesized and structurally characterized. For example, palladium(II) readily forms complexes where the ligand acts as an N,N-chelating agent. researchgate.net Ruthenium complexes in both the +2 and +3 oxidation states have also been reported. researchgate.net A notable reaction involves the decomposition of a tetrazole-containing ligand in the presence of RuCl₃ to form a Ru(III)-coordinated N,N-dimethyl-N′-(pyridin-2-yl)formimidamide derivative. researchgate.netdntb.gov.uaresearchgate.net The coordination environment around the ruthenium center in these complexes is often octahedral. researchgate.net The study of these complexes is driven by their potential applications in catalysis and materials science. researchgate.net

Table 1: Selected Late Transition Metal Complexes with this compound Derivatives

| Metal Ion | Ligand | Coordination Mode | Resulting Complex Formula | Reference |

| Pd(II) | 2-(tetrazol-1-yl)pyridine | N,N-chelating | [Pd(2-pytz)Cl₂] | researchgate.net |

| Ru(III) | N,N-dimethyl-N′-(pyridin-2-yl)formimidamide | N,N-chelating | Li[RuIII(Py—N=C—NMe₂)₂Cl₂] | researchgate.netdntb.gov.uaresearchgate.net |

| Ru(II) | 2-(tetrazol-1-yl)pyridine | N,N-chelating | [Ru(2-pytz)(DMSO)₂Cl₂] | researchgate.net |

| Ru(II) | 2-(tetrazol-1-yl)pyridine | Monodentate | [Ru(2-pytz)(DMSO)₃Cl₂]·MeOH | researchgate.net |

First-row transition metals also form a variety of complexes with this compound and related Schiff base ligands. cyberleninka.ruamazonaws.comekb.eg These complexes often exhibit interesting magnetic and spectroscopic properties. For instance, complexes of Co(II), Ni(II), and Cu(II) with a related ligand, 1-(pyrid-2-yl)-1H-tetrazole, have been synthesized and characterized. researchgate.net In many of these complexes, the ligands act as neutral tetradentate chelators. cyberleninka.ru The geometry around the metal centers can vary, with both tetrahedral and octahedral configurations being observed. cyberleninka.ru For example, a zinc(II) complex with a substituted imidazo[1,5-a]pyridine (B1214698) ligand adopts a tetrahedral geometry. nih.gov The study of these first-row transition metal complexes is important for understanding fundamental coordination principles and for their potential biological applications. mdpi.com

Table 2: Examples of First-Row Transition Metal Complexes with Related N-donor Ligands

| Metal Ion | Ligand System | Proposed Geometry | Reference |

| Co(II) | 3-((6-amino-1,6-dihydropyridin-2-yl)imino)indolin-2-one | Tetrahedral | cyberleninka.ru |

| Ni(II) | 3-((6-amino-1,6-dihydropyridin-2-yl)imino)indolin-2-one | Tetrahedral | cyberleninka.ru |

| Cu(II) | 2-benzoylpyridine (B47108) and phenyl(pyridin-2-yl)methanediol | Binuclear | scirp.org |

| Zn(II) | 3-phenyl-1-(pyridin-2-yl)imidazo[1,5-a]pyridine | Tetrahedral | nih.gov |

| Mn(II) | 2-carboxy benzaldehyde (B42025) 4-methylbenzoylhydrazone | Octahedral | ekb.eg |

The coordination of this compound-type ligands with heavy metals like mercury(II) can lead to the formation of coordination polymers with diverse structural motifs. mdpi.comrsc.org For example, the reaction of N,N'-bis(pyridine-4-yl)formamidine with HgX₂ (where X = Cl, Br, I) results in the formation of either a 2D layered structure or 1D helical chains, depending on the halide anion. mdpi.comnih.gov In one such complex, the deprotonated formamidine ligand coordinates to the Hg(II) ions through one pyridyl and one adjacent amine nitrogen atom. mdpi.comnih.gov In other instances, the neutral ligand coordinates through the two pyridyl nitrogen atoms. mdpi.comnih.gov These coordination polymers are of interest for their potential applications in areas such as gas sorption and luminescence.

Table 3: Mercury(II) Coordination Polymers with a Formamidine Ligand

| Complex Formula | Ligand | Structural Motif | Reference |

| {[Hg(4-pyf)₂]·(THF)}n | N,N'-bis(pyridine-4-yl)formamidinate | 2D Layer | mdpi.comnih.gov |

| {[HgBr₂(4-Hpyf)]·(MeCN)}n | N,N'-bis(pyridine-4-yl)formamidine | 1D Helical Chain | mdpi.comnih.gov |

| {[HgI₂(4-Hpyf)]·(MeCN)}n | N,N'-bis(pyridine-4-yl)formamidine | 1D Helical Chain | mdpi.comnih.gov |

First-Row Transition Metal Complexes (e.g., Co(II), Ni(II), Cu(II), Zn(II), Mn(I))

Structural Elucidation of Metal-Ligand Complexes

The definitive assignment of the coordination mode and geometry of metal complexes containing this compound and its derivatives is achieved through a combination of single-crystal X-ray diffraction and various spectroscopic techniques.

Single-Crystal X-ray Diffraction Analysis of Coordination Geometries

For instance, in a ruthenium(III) complex, the N,N-dimethyl-N′-(pyridin-2-yl)formimidamide ligand was found to be C-deprotonated and acts as a bidentate C,N-chelating ligand. This demonstrates a specific mode of coordination where both a carbon and a nitrogen atom from the ligand are bonded to the metal center.

The versatility of formamidine-based ligands is further highlighted in complexes with other metals. In mercury(II) complexes, N,N'-bis(pyridine-4-yl)formamidine has been shown to adopt different coordination modes depending on the reaction conditions. mdpi.com In one instance, the anionic form of the ligand, 4-pyf⁻, coordinates to the Hg(II) ion through one amine and one adjacent pyridyl nitrogen atom, resulting in a square planar geometry. mdpi.com In other complexes with neutral 4-Hpyf, coordination occurs through the two pyridyl nitrogen atoms, leading to a distorted tetrahedral geometry around the mercury center. mdpi.com

In an iridium(III) complex, a pyridine-formimidamide ancillary ligand, along with two cyclometalating ligands, creates an octahedral geometry around the iridium ion. analis.com.my Similarly, copper(II) complexes with Schiff-base ligands derived from formamidine have been shown to adopt square planar geometries. acs.org The specific coordination geometry is highly dependent on the metal ion and the steric and electronic properties of the other ligands present in the coordination sphere. nih.govresearchgate.net

The following table summarizes key structural parameters for selected metal complexes containing formamidine-based ligands, as determined by SCXRD.

| Interactive Data Table: Selected Crystallographic Data for Metal-Formamidine Complexes | |

| Complex | Metal Ion |

| Li[Ru(Py-N=C-NMe2)2Cl2] | Ru(III) |

| {[Hg(4-pyf)2]·(THF)}n | Hg(II) |

| {[HgBr2(4-Hpyf)]·(MeCN)}n | Hg(II) |

| [Ir(2,4-F2ppy)2(pyridine-formimidamide)] | Ir(III) |

| [Cu(Schiff-base)] | Cu(II) |

Spectroscopic Characterization Techniques for Complex Identification

While SCXRD provides the ultimate structural proof, a suite of spectroscopic techniques is routinely employed to characterize these complexes, especially in solution or when suitable crystals cannot be obtained. researchgate.netdntb.gov.ua

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of these complexes in solution. researchgate.net The chemical shifts of the protons and carbons in the this compound ligand change upon coordination to a metal center. For example, in a ruthenium(III) complex containing N,N-dimethyl-N′-(pyridin-2-yl)formimidamide, the ¹H NMR spectrum indicated the presence of two non-equivalent methyl groups, which was crucial in proposing the complex's formula. In an iridium(III) complex, the ¹³C NMR spectrum showed a deshielded peak at 172.0 ppm, attributed to the –N–C=N carbon bonded to the iridium, confirming the coordination. analis.com.my

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the mass-to-charge ratio of the complex, confirming its molecular weight and composition. researchgate.net For instance, the ESI-MS spectrum of an iridium(III) complex displayed a peak at m/z = 823, corresponding to the molecular ion. analis.com.my In the study of a ruthenium(III) complex, ESI-MS was also used to identify species resulting from the hydrolysis of the coordinated formimidamide moiety.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the vibrational modes of the molecule and is particularly useful for identifying the coordination sites of the ligand. researchgate.neteuropeanreview.org The stretching frequency of the C=N bond in the formamidine group typically shifts upon coordination to a metal ion. acs.org For example, in copper(II) Schiff-base complexes, the ν(C=N) band showed a red shift (a shift to lower frequency) compared to the free ligand, indicating the involvement of the azomethine nitrogen in coordination. acs.org In an iridium(III) complex, characteristic C=N and C=C stretching bands were observed at 1598 cm⁻¹ and 1554 and 1400 cm⁻¹, respectively. analis.com.my

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the complex. researchgate.netsysrevpharm.org These spectra can provide information about the geometry of the complex and the nature of the metal-ligand bonding. Metal-to-ligand charge transfer (MLCT) bands are often observed. analis.com.my For example, an iridium(III) complex exhibited a broad band at 374 nm, which was assigned to a spin-forbidden ³MLCT transition. analis.com.my

The table below provides a summary of characteristic spectroscopic data for this compound complexes.

| Interactive Data Table: Spectroscopic Data for this compound Complexes | |

| Technique | Complex Type |

| ¹H NMR | Ru(III)-formimidamide |

| ¹³C NMR | Ir(III)-formimidamide |

| Mass Spectrometry | Ir(III)-formimidamide |

| IR Spectroscopy | Cu(II)-Schiff-base |

| UV-Vis Spectroscopy | Ir(III)-formimidamide |

Ligand Reactivity within Coordination Spheres

The coordination of this compound to a metal center can significantly alter the reactivity of the ligand itself. The metal can act as a template or an activating agent, facilitating transformations that are not readily observed for the free ligand.

Hydrolysis of Formamidine Functionality in Metal Complexes

The formamidine group can be susceptible to hydrolysis, particularly when coordinated to a metal ion. rsc.org In some cases, the metal ion can promote the hydrolysis of the formamidine linkage. For example, attempts to synthesize certain metal complexes with a Schiff base derived from 2-aminopyrimidine (B69317) and 2-benzoylpyridine resulted in the metal-assisted hydrolysis of the Schiff base ligand during complexation. scirp.org Similarly, when attempting to synthesize imidazopyridines using N,N-dimethyl-N'-(pyridin-2-yl)formimidamide chemistry in the presence of water, a hydrolyzed product was formed. rsc.orgrsc.org

Theoretical studies on the hydrolysis of a related compound, N,N-dimethyl-N'-(2-oxo-1, 2-dihydro-pyrimidinyl)formamidine, have shown that the reaction can proceed through the addition of water to the C=N double bond of the amidine group. nih.gov The presence of water in the reaction medium can lead to the formation of hydrolysis byproducts, affecting the yield of the desired complex. rsc.org In the mass spectrometric analysis of a ruthenium(III) complex, ions corresponding to the hydrolysis of the coordinated formimidamide moiety were detected.

Metal-Assisted Ligand Transformations

The coordination of this compound and related ligands to a metal center can facilitate a variety of transformations. nih.govresearchgate.net These transformations can lead to the formation of new, often more complex, organic molecules.

One notable example is the decomposition of a tetrazole cycle in the presence of a ruthenium(III) salt in N,N-dimethylformamide (DMF), which leads to the formation of a coordinated N,N-dimethyl-N′-(pyridin-2-yl)formimidamide derivative. researchgate.netresearchgate.netdntb.gov.ua This reaction involves the ruthenium-assisted condensation of 2-aminopyridine (formed in situ) and a DMF molecule.

Catalytic Applications and Mechanistic Investigations of N Pyridin 2 Yl Formimidamide Derivatives

Role in Organic Transformations

N-(Pyridin-2-yl)formimidamide derivatives are pivotal intermediates in the synthesis of various nitrogen-containing heterocycles. Their reactivity allows for the construction of fused bicyclic systems and other important molecular architectures.

Cyclization Reactions and Heterocycle Synthesis (e.g., Imidazo[1,2-a]pyridines, Imidazoles)

A significant application of this compound derivatives is in the synthesis of 3-substituted imidazo[1,2-a]pyridines. researchgate.netrsc.org This class of nitrogen-fused bicyclic heterocycles is a privileged scaffold in medicinal chemistry, found in numerous marketed drugs. rsc.orgbeilstein-journals.org A facile method has been developed for synthesizing 3-aryl, 3-alkenyl, and 3-alkynyl substituted imidazo[1,2-a]pyridines using readily available benzyl, allyl, or propargyl halides and 2-aminopyridines via formimidamide chemistry. researchgate.netrsc.org This approach avoids the use of harsh or expensive reagents like transition metal complexes. researchgate.netrsc.orgrsc.org The process involves activating simple halides by forming the corresponding formimidamide-pyridinium salts, which then undergo cyclization. rsc.org

The synthesis of imidazoles, another critical heterocyclic motif, can also be achieved using formamidine (B1211174) derivatives. rsc.orgnih.gov The condensation of α-bromoketones with formamidine acetate (B1210297) in liquid ammonia (B1221849) is a useful method for constructing the imidazole (B134444) ring. nih.gov Imidates, which can be derived from this compound precursors, are also valuable intermediates for synthesizing a range of N-heterocycles, including imidazoles. mdpi.com

The versatility of formamidine chemistry is further highlighted by its use in multicomponent reactions, such as the Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR), to produce a diverse array of imidazo[1,2-a]pyridines. researchgate.net

Mechanistic Pathways of Cyclization (e.g., Mannich-type addition vs. electrocyclization)

The mechanism of cyclization to form imidazo[1,2-a]pyridines from this compound derivatives has been a subject of detailed investigation. Two primary pathways have been considered: a pericyclic 1,5-electrocyclization and an intramolecular Mannich-type nucleophilic addition. researchgate.netrsc.orgrsc.org

Quantum chemical calculations have shown a preference for the intramolecular Mannich-type addition pathway. researchgate.netrsc.org This route proceeds through a Baldwin-allowed 5-exo-trig ring closure, which is kinetically favored over the formally anti-Baldwin 5-endo-trig process associated with 1,5-electrocyclization. researchgate.netrsc.org The presence of a dimethylamino substituent on the formimidamide moiety plays a crucial role by delocalizing the positive charge in the pyridinium (B92312) salt intermediate, thereby facilitating the nucleophilic attack. researchgate.net

Once the pyridinium ylide is formed, the subsequent cyclization and aromatization through the elimination of dimethylamine (B145610) occur efficiently with minimal side reactions. researchgate.net This mechanistic understanding has been crucial for optimizing reaction conditions and expanding the substrate scope for the synthesis of these important heterocycles. researchgate.netrsc.org

Metal-Catalyzed Processes Utilizing Formimidamide Ligands

The nitrogen atoms in the this compound backbone make these compounds excellent ligands for a variety of metal ions. The resulting metal complexes exhibit significant catalytic activity in a range of important chemical transformations.

Oxidation Reaction Kinetics and Mechanisms (e.g., Cerium(IV) oxidation)

The kinetics and mechanism of the oxidation of N,N-dimethyl-N'-(pyridin-2-yl)formamidine (Py-F) by Cerium(IV) have been studied in aqueous perchloric acid. researchgate.netresearchgate.net The reaction stoichiometry was determined to be 2:1, where two moles of Ce(IV) are consumed for every mole of the formamidine derivative. researchgate.net The final oxidation products were identified as 2-aminopyridine (B139424), dimethylamine, and carbon dioxide. researchgate.netresearchgate.net

The reaction kinetics showed a first-order dependence on the concentration of Ce(IV) and a less than unit order dependence on the formamidine substrate. researchgate.netresearchgate.netsciencepublishinggroup.com Interestingly, the reaction rate exhibited a negative fractional-first order with respect to the concentration of H+ ions, indicating that deprotonation of the substrate is a key step in the mechanism. researchgate.netresearchgate.net The rate of the reaction was not significantly affected by changes in ionic strength or the dielectric constant of the medium. researchgate.netresearchgate.net A plausible mechanistic scheme involves the formation of a complex between the formamidine and Ce(IV), followed by a one-electron transfer to generate a radical cation, which then undergoes further oxidation and fragmentation to yield the final products.

Table 1: Kinetic Data for the Oxidation of N,N-dimethyl-N'-(pyridin-2-yl)formamidine by Cerium(IV)

| Parameter | Order of Reaction |

|---|---|

| [Ce(IV)] | 1 |

| [Py-F] | < 1 |

| [H+] | - (fractional) |

Data sourced from studies conducted in aqueous perchloric acid at constant ionic strength and temperature. researchgate.netresearchgate.net

Hydrogenation/Dehydrogenation Catalysis (e.g., Formic Acid Dehydrogenation)

Formamidine-based ligands have been successfully employed in ruthenium-catalyzed dehydrogenation of formic acid, a promising reaction for chemical hydrogen storage. researchgate.netresearchgate.netresearchgate.net Ruthenium complexes with pyridyl-formamidine ligands have shown significant activity in this transformation, producing an equimolar mixture of H₂ and CO₂ without detectable CO. researchgate.net

In one approach, a ruthenium complex modified with a polyformamidine network was used as a solid catalyst. researchgate.netresearchgate.net The polyformamidine served a dual role as both a ligand and a base, which is crucial for the activation of formic acid. researchgate.netresearchgate.net This dual functionality led to higher catalytic activity compared to unsupported ruthenium complexes. researchgate.net

Novel half-sandwich ruthenium(II) complexes with N,N'-bidentate chelating pyridyl-formamidine ligands have also been synthesized and tested. researchgate.net These complexes, with a pseudo-octahedral piano-stool geometry, were all active in formic acid dehydrogenation. One particularly robust catalyst demonstrated approximately 98% substrate conversion with a total turnover number (TON) of about 7892 after 35 hours at 100°C. researchgate.net Mechanistic studies indicated that the catalytic cycle involves key monohydride species. researchgate.net

Table 2: Performance of a Ruthenium-Pyridyl-Formamidine Catalyst in Formic Acid Dehydrogenation

| Parameter | Value |

|---|---|

| Substrate Conversion | ~98% |

| Total Turnover Number (TON) | ~7892 |

| Reaction Time | 35 hours |

| Temperature | 100°C |

Data for a specific robust catalyst C6. researchgate.net

Cross-Coupling Reactions and Carbonylation (e.g., Methoxycarbonylation of Iodobenzene)

Palladium complexes bearing formamidine ligands have emerged as effective catalysts for cross-coupling reactions. For instance, a pyrimidyl formamidine palladium(II) complex has been successfully used as a nanocatalyst for the Suzuki-Miyaura cross-coupling reaction in aqueous media. nih.gov The formamidine ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle.

In the realm of carbonylation reactions, palladium complexes are widely used. While specific examples detailing this compound in the methoxycarbonylation of iodobenzene (B50100) are not prevalent, the general principles of ligand design for such reactions are well-established. mdpi.comwiley-vch.de The electronic and steric properties of the ligand are critical for catalytic activity. The bidentate nature of pyridyl-formamidines could offer the necessary stability and reactivity to the palladium center for reactions like the methoxycarbonylation of aryl halides. mdpi.comresearchgate.net The mechanism for such reactions typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by CO insertion, and subsequent nucleophilic attack by methanol (B129727) to yield the ester product and regenerate the catalyst. uwindsor.ca The ability of formamidine ligands to stabilize palladium in various oxidation states makes them promising candidates for further exploration in this area.

Computational Chemistry Approaches for N Pyridin 2 Yl Formimidamide Systems

Density Functional Theory (DFT) Calculations on Electronic Structure and Bonding

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling detailed analysis of the electronic structure and bonding in molecules like N-(Pyridin-2-yl)formimidamide. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(p,d), are employed to determine optimized molecular geometries, bond lengths, bond angles, and the distribution of electron density. researchgate.net

Studies on analogous formamidine (B1211174) and pyridine (B92270) systems reveal key electronic features. For instance, the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The HOMO is often localized on the nitrogen lone pairs and the π-system of the pyridine ring, indicating regions susceptible to electrophilic attack. Conversely, the LUMO is typically distributed over the formimidamide backbone and the pyridine ring, highlighting areas prone to nucleophilic attack. rsc.orgmdpi.com The energy gap between HOMO and LUMO (Egap) is a critical descriptor of chemical reactivity and stability. mdpi.comnih.gov

Table 1: Calculated Geometric Parameters for a Representative Formamidine Structure Note: This table presents typical bond lengths and angles for a formamidine derivative based on DFT calculations. Specific values for this compound may vary.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C=N | 1.28 - 1.30 | C-N-C | 120 - 125 |

| C-N (single) | 1.35 - 1.38 | H-N-C | 115 - 120 |

| N-H | 1.01 - 1.03 | N-C-N | 118 - 122 |

| C-C (pyridine) | 1.39 - 1.41 | C-C-N (pyridine) | 122 - 125 |

Mechanistic Studies through Quantum Chemical Calculations

Quantum chemical calculations are instrumental in mapping the reaction pathways and understanding the mechanisms of chemical transformations involving formamidines. For example, DFT has been used to elucidate the mechanism of formamidine synthesis, such as the reaction between 2-aminopyridines and orthoformates. researchgate.netresearchgate.net

These studies involve locating and characterizing the energetics of reactants, transition states (TS), intermediates, and products along a proposed reaction coordinate. The activation energy (ΔE‡), determined by the energy difference between the reactants and the highest-energy transition state, is a key factor in predicting the reaction's feasibility and rate. researchgate.net For instance, in the formation of substituted imidazo[1,2-a]pyridines from formimidamide intermediates, quantum chemical calculations showed a preference for an intramolecular Mannich-type addition, which proceeds via a Baldwin-allowed 5-exo-trig cyclization, over a pericyclic 1,5-electrocyclization. researchgate.net

Calculations can also predict the tautomeric equilibria in formamidine systems, such as the proton transfer between the two nitrogen atoms. acs.org By comparing the relative energies of the different tautomers and the energy barriers for their interconversion, the most stable form and the dynamics of the tautomerization process can be established.

Prediction of Spectroscopic Properties and Reactivity Profiles

Computational methods allow for the accurate prediction of various spectroscopic properties, which is invaluable for structural characterization and comparison with experimental data. Time-dependent DFT (TD-DFT) is commonly used to calculate electronic absorption spectra (UV-Vis), predicting the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π → π* or n → π*). researchgate.net For pyridine-based ligands, transitions often involve the pyridine π-system and the non-bonding orbitals of the nitrogen atoms. rsc.orgnih.gov

Vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be computed. mdpi.com Calculations, often performed within the harmonic approximation, can assign specific vibrational modes to the observed spectral bands. For this compound, characteristic vibrations would include the C=N stretching of the imine group, N-H bending, and various pyridine ring stretching and bending modes. scirp.org Comparing calculated spectra with experimental results helps confirm the molecular structure. mdpi.comeurjchem.com Furthermore, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach, aiding in the assignment of complex spectra. nih.govresearchgate.net

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative reactivity profile. arabjchem.org These descriptors include:

Chemical Potential (µ): Describes the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A larger HOMO-LUMO gap generally corresponds to higher hardness and lower reactivity. scirp.org

Global Softness (S): The reciprocal of hardness, indicating a higher propensity for reaction.

Electrophilicity Index (ω): Quantifies the electrophilic character of a molecule.

Table 2: Representative Calculated Reactivity Descriptors Note: These values are illustrative and depend on the specific computational method and basis set used.

| Descriptor | Formula | Typical Value (eV) |

| HOMO Energy (EHOMO) | - | -6.0 to -7.5 |

| LUMO Energy (ELUMO) | - | -1.0 to -2.5 |

| Energy Gap (Egap) | ELUMO - EHOMO | 4.0 to 5.5 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.0 to 2.75 |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 3.5 to 5.0 |

Ligand-Metal Interaction Analysis via Computational Methods

The pyridine and formimidamide moieties in this compound make it an excellent ligand for coordinating with metal ions. Computational methods are crucial for analyzing the nature and strength of these ligand-metal interactions. DFT calculations can model the geometry of metal complexes, predicting coordination numbers, bond lengths, and bond angles. nih.govmdpi.com

Energy Decomposition Analysis (EDA) is a powerful technique used to break down the total interaction energy between the ligand and the metal into physically meaningful components: electrostatic interaction, Pauli repulsion, and orbital interaction (covalent bonding). rsc.org This analysis reveals the dominant forces in the metal-ligand bond. For instance, studies on related pyridine-based complexes show that the interaction is a mix of electrostatic attraction and significant covalent character arising from the donation of electron density from the ligand's nitrogen atoms to the metal center. nih.govrsc.org

NBO analysis can further detail the donor-acceptor interactions by quantifying the charge transfer between the ligand's occupied orbitals and the metal's vacant orbitals. rsc.org The electronic structure of the resulting complex, including the distribution of frontier molecular orbitals, can be analyzed to understand its properties, such as its color (from TD-DFT) and magnetic behavior. researchgate.netmdpi.com These computational insights are vital for designing novel metal complexes with specific catalytic, electronic, or biological functions. nih.govresearchgate.net

Advanced Applications and Derivatives of N Pyridin 2 Yl Formimidamide

Precursors in Complex Molecular Architectures

The formimidamide group, in conjunction with the pyridin-2-yl moiety, provides a reactive platform for building sophisticated organic molecules. This has been particularly exploited in medicinal chemistry and heterocyclic synthesis.

Building Blocks for Pharmaceutical Intermediates (e.g., DNA-PK Inhibitors, Acotinib)

Derivatives of N-(Pyridin-2-yl)formimidamide are key intermediates in the synthesis of high-value pharmaceutical compounds, including potent enzyme inhibitors for cancer therapy.

DNA-PK Inhibitors: The DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the repair of DNA double-strand breaks, making it a key target for cancer therapeutics that aim to sensitize tumor cells to radiation and chemotherapy. researchgate.net An efficient synthesis for the highly selective DNA-PK inhibitor AZD7648 utilizes a formimidamide derivative as a critical intermediate. researchgate.net In this process, a substituted 2-aminopyridine (B139424) (2-amino-4-methyl-5-nitropyridine) is first reacted in a "one-pot" method with an agent like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) followed by hydroxylamine (B1172632) to produce (E)-N-hydroxy-N'-(4-methyl-5-nitropyridin-2-yl)formimidamide. researchgate.netnih.gov This intermediate is then cyclized to form a triazolopyridine core, which is a foundational piece of the final DNA-PK inhibitor. researchgate.net The use of the formimidamide derivative is a streamlined and efficient step in the multi-gram scale synthesis of this complex therapeutic agent. researchgate.net

Acotinib: While direct synthesis of the Janus kinase inhibitor Acotinib from this compound is not prominently documented, related formamidine (B1211174) chemistry is central to its preparation. Patent literature describes a synthesis route for Acotinib that involves the cyclization condensation reaction of intermediates like [1-(1-oxo-2-butyn-1-yl)]-S-pyrrolidinyl-2-formamidine hydrochloride. google.com This highlights the general importance of the formamidine functional group as a reactive handle for constructing the heterocyclic systems found in modern kinase inhibitors.

Table 1: Examples of Pharmaceutical Intermediates Derived from Formimidamide Chemistry

| Precursor/Intermediate | Target Molecule Class | Key Synthetic Transformation | Reference |

| (E)-N-hydroxy-N'-(4-methyl-5-nitropyridin-2-yl)formimidamide | DNA-PK Inhibitor (AZD7648) | Cyclization to form triazolopyridine core | researchgate.net |

| [1-(1-oxo-2-butyn-1-yl)]-S-pyrrolidinyl-2-formamidine hydrochloride | Janus Kinase Inhibitor (Acotinib) | Cyclization condensation | google.com |

Synthesis of N-Heterocyclic Compounds (e.g., Imidazoles, Imidazopyridines, Tetrahydropyrimidines)

The reactivity of this compound and its analogues makes them ideal starting points for synthesizing a wide array of nitrogen-containing heterocyclic compounds.

Imidazopyridines: A facile and efficient method for producing 3-substituted imidazo[1,2-a]pyridines employs N,N-dimethyl-N'-(pyridin-2-yl)formimidamide as a key substrate. rsc.orgresearchgate.net This formimidamide is readily synthesized by reacting 2-aminopyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA). rsc.org The subsequent reaction with various benzyl, allyl, or propargyl halides leads to the formation of the desired imidazo[1,2-a]pyridine (B132010) core. rsc.orgresearchgate.net This approach avoids the use of harsh reagents or transition metals and provides a direct entry to a class of compounds with significant biological and medicinal importance. rsc.orgresearchgate.net

Imidazoles and Tetrahydropyrimidines: The versatility of the pyridin-2-yl precursor is further demonstrated in the synthesis of other N-heterocycles. N-(pyridin-2-yl)imidates, which can be prepared from related N-(pyridin-2-yl)iminonitrile intermediates, are valuable for building different ring systems. mdpi.com For example, these imidates react with diamines like ethylenediamine (B42938) or 1,3-diaminopropane (B46017) to yield 4,5-dihydro-1H-imidazoles and 1,4,5,6-tetrahydropyrimidines, respectively. mdpi.com This demonstrates how the N-(pyridin-2-yl) unit can be strategically employed to construct a variety of saturated and unsaturated heterocyclic structures.

Table 2: Synthesis of N-Heterocyclic Compounds

| Precursor | Reagent(s) | Resulting Heterocycle | Reference |

| N,N-dimethyl-N'-(pyridin-2-yl)formimidamide | Benzyl/Allyl/Propargyl Halides | 3-Substituted Imidazo[1,2-a]pyridines | rsc.orgresearchgate.net |

| N-(pyridin-2-yl)imidate | Ethylenediamine | 4,5-Dihydro-1H-imidazole | mdpi.com |

| N-(pyridin-2-yl)imidate | 1,3-Diaminopropane | 1,4,5,6-Tetrahydropyrimidine | mdpi.com |

Materials Science and Supramolecular Chemistry

In the realm of materials science, pyridyl-formamidine ligands are valuable building blocks for creating coordination polymers and ordered supramolecular structures. The specific arrangement of nitrogen atoms and the presence of an N-H group for hydrogen bonding allow for the design of materials with unique properties.

Ligands for Coordination Polymers with Gas Sorption Properties

Coordination polymers are crystalline materials formed by the self-assembly of metal ions and organic ligands. The choice of ligand is critical in determining the structure and porosity of the resulting framework. Research on N,N'-bis(pyridine-4-yl)formamidine, an isomer of the title compound's dimer, has demonstrated the utility of this ligand scaffold in creating materials with gas sorption capabilities. mdpi.comnih.govmdpi.com

When reacted with mercury(II) salts, this ligand forms a 2D coordination polymer, {[Hg(4-pyf)₂]·(THF)}n. mdpi.com After removal of the solvent molecules, the desolvated material exhibits gas sorption properties. mdpi.comnih.gov The study compared these properties to copper analogues, revealing that factors such as the counteranion and the accessible volume within the framework are crucial in defining the material's adsorption capacity for gases like N₂, H₂, CO₂, and CH₄. mdpi.comnih.gov These findings indicate that pyridyl-formamidine ligands are promising candidates for engineering porous materials for gas storage and separation applications. rsc.org

Supramolecular Assembly Driven by Hydrogen Bonding in Coordination Compounds

Hydrogen bonding plays a pivotal role in crystal engineering, directing the assembly of individual molecules into well-defined, higher-order structures. The N-H proton and multiple nitrogen atoms of the pyridyl-formamidine scaffold are ideal for forming robust hydrogen bonds.

Table 3: Supramolecular Assembly via Hydrogen Bonding

| Ligand/Complex | Interacting Species | Hydrogen Bond Type | Resulting Structure | Reference |

| {[HgBr₂(4-Hpyf)]·(MeCN)}n | Formamidine N-H and Bromide ion | N–H···Br | 2D Supramolecular Network | mdpi.com |

| {[HgI₂(4-Hpyf)]·(MeCN)}n | Formamidine N-H and Pyridyl Nitrogen | N–H···N | 2D Supramolecular Network | mdpi.comnih.gov |

Future Perspectives and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Sustainability

The future of synthesizing N-(Pyridin-2-yl)formimidamide and related structures is increasingly geared towards "green" and sustainable chemistry. Researchers are actively seeking to replace harsh reagents and transition metals with more environmentally friendly alternatives.

Recent efforts have demonstrated facile and efficient methods for producing derivatives of this compound. For instance, a one-pot procedure has been developed for the synthesis of 3-substituted imidazo[1,2-a]pyridines from 2-aminopyridines, which proceeds through a formimidamide intermediate. This method notably avoids the use of expensive or caustic reagents and transition metals. rsc.orgresearchgate.net Another sustainable approach involves the use of heterogeneous catalysis, such as Al2O3, for the synthesis of N-(pyridin-2-yl)iminonitriles, which can then be converted to N-(pyridin-2-yl)imidates under ambient conditions. mdpi.com These methods often lead to high yields and simplify the purification process, aligning with the principles of green chemistry. chemicalpapers.com

Key features of these emerging synthetic strategies include:

One-pot reactions: Combining multiple reaction steps into a single procedure to reduce waste and improve efficiency. chemicalpapers.com

Avoidance of hazardous materials: Replacing toxic solvents and expensive metal catalysts like palladium with greener alternatives. chemicalpapers.com

Use of heterogeneous catalysts: Employing solid catalysts that can be easily separated from the reaction mixture and potentially reused. mdpi.com

Ambient reaction conditions: Developing syntheses that proceed at room temperature and pressure, reducing energy consumption. mdpi.com

Exploration of New Metal Complexes for Untapped Catalytic Transformations

This compound and its analogues are valuable ligands in coordination chemistry, capable of forming stable complexes with a variety of metals. These metal complexes are now being explored for their potential in catalyzing novel chemical transformations.

Future research in this area will likely focus on:

Synthesizing a wider range of metal complexes with different formimidamide-based ligands.

Screening these complexes for catalytic activity in various organic reactions.

Investigating the structure-activity relationships to design more efficient and selective catalysts. researchgate.net

Advanced Computational Modeling for Rational Design

Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of new chemical entities. Density Functional Theory (DFT) and other modeling techniques are being used to understand the properties and reactivity of this compound and its derivatives at the molecular level.

Computational studies can provide valuable insights into:

Reaction mechanisms: Elucidating the step-by-step process of chemical reactions involving formimidamide derivatives, such as the preference for certain cyclization pathways. researchgate.net

Structural parameters: Predicting the three-dimensional structures and conformations of molecules, which is crucial for understanding their biological activity. cyberleninka.ru

Spectroscopic properties: Calculating NMR chemical shifts and other spectroscopic data to aid in the characterization of new compounds. cyberleninka.ru

Binding interactions: Modeling how these molecules interact with biological targets, such as enzymes, which is essential for drug design. nih.govresearchgate.net

By using computational models, researchers can screen large libraries of virtual compounds and prioritize the most promising candidates for synthesis and experimental testing, thereby saving time and resources.

Integration with Emerging Areas of Chemical Science

The unique electronic and structural properties of this compound derivatives make them attractive candidates for integration into cutting-edge fields of chemistry, such as photocatalysis and electrocatalysis.

Photocatalysis utilizes light energy to drive chemical reactions. polyu.edu.hk Researchers are exploring how compounds related to this compound can be used in photocatalytic systems for applications like organic synthesis and pollutant degradation. polyu.edu.hkchalmers.se The ability to tune the electronic properties of these molecules could lead to the development of more efficient photocatalysts. chalmers.se

Electrocatalysis , on the other hand, uses electrical energy to facilitate chemical transformations. rsc.org There is growing interest in using electrocatalytic methods for the synthesis of valuable chemicals from simple starting materials. rsc.org The integration of formimidamide-based compounds into electrocatalytic systems could open up new avenues for sustainable chemical production.

The convergence of formimidamide chemistry with these emerging areas holds the promise of developing novel technologies for clean energy, environmental remediation, and advanced materials synthesis.

Q & A

Q. Advanced Research Focus

- X-ray Crystallography : Resolve bond lengths/angles (e.g., mean C–C deviation = 0.004 Å in related structures ). Use SHELXL for refinement .

- ESI-MS : Detect metal-ligand adducts (e.g., [Ru(III)-formimidamide]⁻ ions) .

- EPR Spectroscopy : Probe paramagnetic centers in Ru(III) complexes.

How do reaction pathways differ between metal-catalyzed and metal-free syntheses of this compound derivatives?

Q. Advanced Research Focus

- Metal-Catalyzed : Ru or Cu facilitates condensation via intermediate stabilization (e.g., Ru-assisted DMF activation ).

- Metal-Free : I₂/TBHP in toluene promotes C–C cleavage in α-bromoketones, yielding amides without catalysts .

Methodological Tip : Compare kinetics (e.g., Arrhenius plots) and byproduct profiles (GC-MS) to evaluate pathway dominance.

What strategies mitigate challenges in isolating this compound due to hygroscopicity or air sensitivity?

Q. Basic Research Focus

- Use anhydrous solvents (DMF, THF) and Schlenk-line techniques.

- Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMF/ether).

- Store under inert gas (N₂/Ar) with molecular sieves.

How can DFT calculations reconcile discrepancies between predicted and experimental reactivity of this compound?

Q. Advanced Research Focus

- Include solvent effects (e.g., PCM model for DMF) and dispersion corrections.

- Compare computed activation energies with experimental kinetic data (e.g., Arrhenius parameters).

- Validate using benchmark systems from Colle-Salvetti studies .

What role does the pyridinyl nitrogen play in the biological activity of this compound derivatives?

Basic Research Focus

The pyridine nitrogen participates in hydrogen bonding or π-stacking with biological targets (e.g., kinase active sites ).

Methodological Tip :

- Perform docking studies (AutoDock Vina) with protein structures (PDB).

- Synthesize analogs with modified nitrogen positions (e.g., pyridin-3-yl vs. pyridin-2-yl) and compare bioactivity.

How can researchers address conflicting mechanistic proposals for this compound formation?

Advanced Research Focus

Contradictions may arise from solvent-dependent pathways (e.g., DMF vs. ethyl acetate ).

Methodological Tip :

- Use isotopic labeling (e.g., DMF-d₇) to track reactant incorporation.

- Conduct operando spectroscopy (Raman, IR) to detect transient intermediates.

- Compare computational reaction coordinates (DFT) with experimental data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.